N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide
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Overview
Description
The compound is a derivative of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine , which is a liquid at room temperature . It has a molecular weight of 171.24 .
Synthesis Analysis
While specific synthesis methods for the compound were not found, 1,4-Dioxaspiro[4.5]decan-2-one has been used in the synthesis of L-callipeltose .Molecular Structure Analysis
The molecular structure of the parent compound, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine, is given by the InChI code: 1S/C9H17NO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7,10H2 .Physical and Chemical Properties Analysis
The parent compound, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine, is a liquid at room temperature . It has a molecular weight of 171.24 .Scientific Research Applications
Neuroprotective and Antinociceptive Potential
- Neuroprotective Activity : Compounds structurally related to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide have shown promising neuroprotective activities. Specifically, derivatives of this compound demonstrated good blood-brain barrier permeability and potential neuroprotective action (Franchini et al., 2017).
- Antinociceptive Effects : In animal studies, a derivative of this compound exhibited potent antinociceptive activity, suggesting its potential use in pain control (Franchini et al., 2017).
Applications in Synthesis and Chemistry
- Synthetic Utility : The compound has been utilized in various synthetic pathways, highlighting its versatility in chemical synthesis. For example, it has been involved in the synthesis of novel acid-catalyzed rearrangements, offering a new approach to synthesizing di- and mono-oxalamides (Mamedov et al., 2016).
Biological Activity and Potential Therapeutic Uses
- Receptor Binding and Activity : Compounds related to this compound have been found to have significant binding affinity and functional activity at specific receptors, like 5-HT1AR and α1-adrenoceptor subtypes. This suggests potential therapeutic applications in areas such as depression and cardiovascular disorders (Franchini et al., 2014).
Antiviral Applications
- Inhibition of Influenza Virus : Derivatives of the compound have shown effectiveness against influenza viruses, particularly as inhibitors of virus fusion, which could lead to new strategies for antiviral therapies (Göktaş et al., 2012).
Antibacterial Properties
- Antibacterial Evaluation : Some derivatives have exhibited significant antibacterial activity against various bacterial species, indicating potential use in the development of new antibacterial agents (Natarajan et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O4/c18-11-4-5-13(19)14(8-11)21-16(23)15(22)20-9-12-10-24-17(25-12)6-2-1-3-7-17/h4-5,8,12H,1-3,6-7,9-10H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRMKSVQKDLINH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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